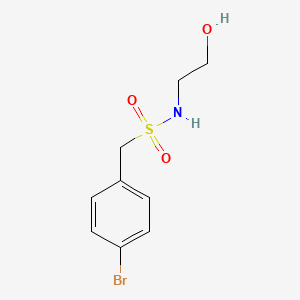
(4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide is an organic compound that features a bromophenyl group attached to a methanesulfonamide moiety with a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide typically involves the reaction of 4-bromophenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of (4-bromophenyl)-N-(2-oxoethyl)methanesulfonamide.
Reduction: Formation of (phenyl)-N-(2-hydroxyethyl)methanesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of (4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)-N-(2-hydroxyethyl)methanesulfonamide
- (4-fluorophenyl)-N-(2-hydroxyethyl)methanesulfonamide
- (4-methylphenyl)-N-(2-hydroxyethyl)methanesulfonamide
Uniqueness
(4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets compared to its chloro, fluoro, or methyl analogs.
Properties
Molecular Formula |
C9H12BrNO3S |
|---|---|
Molecular Weight |
294.17 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide |
InChI |
InChI=1S/C9H12BrNO3S/c10-9-3-1-8(2-4-9)7-15(13,14)11-5-6-12/h1-4,11-12H,5-7H2 |
InChI Key |
AYTJRXOJXLHSST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3-Methoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373804.png)
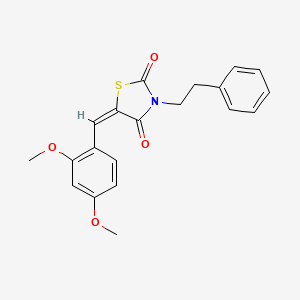
![1-sec-butyl-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone](/img/structure/B13373813.png)
![4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B13373833.png)
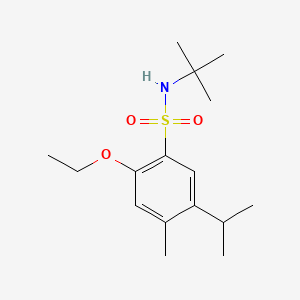
![N-{[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine](/img/structure/B13373851.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13373854.png)
![2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide](/img/structure/B13373858.png)
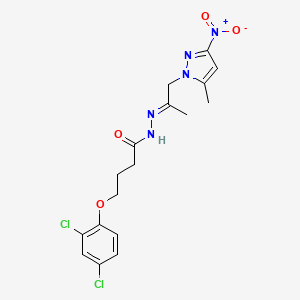
![N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B13373869.png)
![3-[3-chloro-1-(2-methoxy-1-methylethyl)-1H-indazol-6-yl]-1-methyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B13373873.png)
![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373880.png)
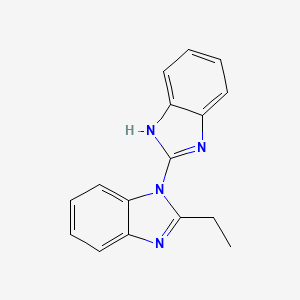
![methyl 4-{[1-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373897.png)
